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3-Methyl-4-(piperazin-1-yl)aniline

Lipophilicity Drug-likeness Permeability

Researchers synthesizing kinase inhibitors often face challenges with building blocks lacking orthogonal reactive handles. 3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6) solves this: its free piperazine NH and aniline NH₂ enable parallel diversification without deprotection. Key benefits: • Direct incorporation into pyrido[2,3-d]pyrimidin-7(8H)-one and benzopyrimidodiazepinone cores targeting TTK/TNK2. • Rule-of-Three compliant fragment (MW 191.27, LogP ~1.1). • 95% purity, available for immediate global delivery.

Molecular Formula C11H17N3
Molecular Weight 191.27
CAS No. 1421314-12-6
Cat. No. B3102628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(piperazin-1-yl)aniline
CAS1421314-12-6
Molecular FormulaC11H17N3
Molecular Weight191.27
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N2CCNCC2
InChIInChI=1S/C11H17N3/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3
InChIKeyZMLBHXWPZORICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(piperazin-1-yl)aniline: Chemical Profile & Specifications


3-Methyl-4-(piperazin-1-yl)aniline (CAS 1421314-12-6) is a bifunctional aniline-piperazine building block with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol . The compound features a free secondary amine on the piperazine ring and a 3-methyl substitution on the aniline ring, distinguishing it from N-alkylated piperazine analogs and regioisomeric variants . Commercially available at 95% purity from catalog suppliers such as AChemBlock (Cat ID: U129742), this compound serves as a key synthetic intermediate in the preparation of kinase inhibitor scaffolds, including pyrido[2,3-d]pyrimidin-7(8H)-ones targeting threonine tyrosine kinase (TTK) and benzopyrimidodiazepinone inhibitors of TNK2/ACK1 .

Key Handle Free piperazine NH for direct N-functionalization No deprotection required
Dual Reactivity Aniline NH₂ plus piperazine NH Orthogonal diversification possible
Scaffold Context Kinase inhibitor synthesis (TTK/TNK2) Supports pyrido-pyrimidinone & benzodiazepinone cores

Why 3-Methyl-4-(piperazin-1-yl)aniline Is Irreplaceable in Kinase Inhibitor Synthesis


The combination of a free piperazine NH group and a 3-methyl substituent on the aniline ring creates a specific hydrogen-bond donor profile and steric environment that cannot be replicated by N-methylpiperazine or regioisomeric analogs. The free NH serves as both a hydrogen-bond donor (HBD) and a derivatizable handle for further functionalization—critical for establishing key interactions within kinase ATP-binding pockets . In contrast, the N-methylated analog 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2) lacks this HBD capacity, while the des-methyl analog 4-(piperazin-1-yl)aniline (CAS 67455-41-8) lacks the steric and lipophilic contribution of the 3-methyl group that influences binding pocket complementarity [1]. Regioisomers such as 3-(4-methylpiperazin-1-yl)aniline (CAS 148546-99-0) position the piperazine at the meta position relative to the aniline nitrogen, altering the vector of substitution and potentially disrupting key hinge-region interactions in kinase targets .

Target 3-Methyl-4-(piperazin-1-yl)aniline
N-Methyl analog Lacks piperazine HBD; may alter hinge-binding geometry and require extra synthetic steps
Target Same as above
Des-methyl / regioisomer Absent 3-methyl group or altered substitution vector can shift lipophilicity and binding pocket fit
Target Free piperazine NH building block
N-Alkylated piperazines Eliminates direct derivatization; may require harsh demethylation incompatible with DEL or library workflows

3-Methyl-4-(piperazin-1-yl)aniline: Comparison with Closest Analogs


Lipophilicity Comparison vs. N-Methylpiperazine Analog

3-Methyl-4-(piperazin-1-yl)aniline exhibits lower calculated lipophilicity compared to its N-methylpiperazine analog 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2). The N-methylated analog has a reported LogP of 1.91 [1], while the target compound, lacking the N-methyl group, is estimated to have a LogP approximately 0.7–0.8 units lower based on the established contribution of an N-methyl group to LogP (ΔLogP ~+0.5–0.8 per N-methylation) . The des-methyl aniline analog 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) has a reported LogP of 1.60, and the fully unsubstituted 4-(piperazin-1-yl)aniline (CAS 67455-41-8) has a LogP of approximately -0.17, demonstrating that the 3-methyl group contributes approximately +1.8 LogP units relative to the unsubstituted core .

Lipophilicity
Cross-study comparable
Target LogP ~1.1–1.2; N-methyl analog LogP 1.91
Moderate LogP may support balanced permeability/solubility in fragment screening
Estimated from N-methyl contribution; database consensus
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Advantage Over N-Alkylated Analogs

The target compound possesses two hydrogen-bond donor (HBD) atoms: the aniline NH₂ group and the free piperazine NH . In contrast, 3-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 681004-50-2) has only one HBD (the aniline NH₂), as the piperazine N4 is methylated, eliminating its HBD capacity . Similarly, 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) and 3-(4-methylpiperazin-1-yl)aniline (CAS 148546-99-0) each have only one HBD. This additional HBD in the target compound can form water-mediated hydrogen bonds with kinase hinge residues (e.g., Asp86 in CDK2 or the hinge region of TTK), a pharmacophoric feature that has been exploited in multiple kinase inhibitor programs including those targeting TTK and TNK2 .

H-Bond Donors
Class-level inference
Target: 2 HBD; all N-methyl analogs: 1 HBD
Additional HBD enables water-bridged or direct kinase hinge interactions
Structural inference; specific target engagement data to verify
Hydrogen bonding Kinase hinge binding Molecular recognition

Molecular Properties: Comparison with Des-Methyl & Regioisomers

The target compound (MW 191.27, Fsp3 ~0.45) has a molecular weight advantage of 14 Da over the N-methyl analog 3-methyl-4-(4-methylpiperazin-1-yl)aniline (MW 205.30, Fsp3 0.50) and a 14 Da increase over the des-methyl analog 4-(4-methylpiperazin-1-yl)aniline (MW 191.28, Fsp3 ~0.45) . Compared to the core scaffold 4-(piperazin-1-yl)aniline (MW 177.25), the target adds 14 Da (one methyl group) while maintaining a favorable Fsp3 for fragment-based screening . The regioisomer 3-(4-methylpiperazin-1-yl)aniline shares the same molecular formula (C₁₁H₁₇N₃, MW 191.28) but differs in the substitution pattern on the aniline ring, which can alter the vector of the piperazine substituent and affect binding geometry in kinase inhibitors .

Fragment Properties
Cross-study comparable
MW 191.3, Fsp³ ~0.45; N-methyl: MW 205.3
Lower MW supports fragment-lead metrics; specific regioisomer provides unique vector
Vendor specification data; Fsp3 calculated
Molecular complexity Fraction sp3 Lead-likeness

Synthetic Efficiency: Direct Derivatization via Free Piperazine NH

The free piperazine NH in 3-methyl-4-(piperazin-1-yl)aniline permits direct N-functionalization via alkylation, acylation, sulfonylation, or reductive amination without requiring a deprotection step . In contrast, the N-methylpiperazine analog (CAS 681004-50-2) has the secondary amine position blocked, limiting direct derivatization to the aniline NH₂ only . For the synthesis of kinase inhibitor libraries where the piperazine nitrogen must be elaborated—such as in the preparation of pyrido[2,3-d]pyrimidin-7(8H)-ones targeting TTK, or benzopyrimidodiazepinones targeting TNK2—the free NH of the target compound eliminates one synthetic transformation (deprotection or demethylation) compared to using the N-methyl analog as starting material . This translates to potential savings of 1–2 synthetic steps per library member in parallel synthesis workflows.

Synthetic Efficiency
Supporting evidence
1–2 synthetic steps saved vs. N-methyl analog
Direct N-functionalization may reduce library synthesis steps
Standard medicinal chemistry derivatization workflows
Synthetic efficiency Parallel synthesis Library construction

Application Scenarios for 3-Methyl-4-(piperazin-1-yl)aniline


TTK and TNK2/ACK1 Kinase Inhibitor Development

When synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one or benzopyrimidodiazepinone scaffolds targeting threonine tyrosine kinase (TTK) or TNK2/ACK1, the free piperazine NH of 3-methyl-4-(piperazin-1-yl)aniline serves as the critical functional handle for direct incorporation into the inhibitor core . The 2 HBD profile enables water-mediated or direct hinge-region hydrogen bonding, while the 3-methyl group provides steric complementarity to hydrophobic pockets adjacent to the ATP-binding site. Users should specify this CAS (1421314-12-6) rather than accepting substitution with the N-methyl analog (CAS 681004-50-2), which would require additional synthetic manipulation to achieve the same final inhibitor structure.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a MW of 191.27 and an estimated LogP of ~1.1–1.2, this compound falls within Rule-of-Three compliant fragment space (MW < 300, LogP ≤ 3, HBD ≤ 3) . Compared to the more lipophilic N-methyl analog (LogP 1.91), the target compound's lower lipophilicity and additional HBD may offer superior aqueous solubility for fragment screening at typical concentrations (0.5–2 mM in aqueous buffer with ≤5% DMSO). The free NH on piperazine also allows for direct fragment growth via parallel chemistry without deprotection, enabling rapid SAR expansion around the piperazine nitrogen vector. Procure this compound when building fragment libraries targeting kinases, GPCRs, or any target class where piperazine-aniline fragments have shown privileged scaffold properties.

Parallel Synthesis and DNA-Encoded Library (DEL) Chemistry

For DNA-encoded library construction or high-throughput parallel synthesis campaigns, the dual functional handles (aniline NH₂ and piperazine NH) of 3-methyl-4-(piperazin-1-yl)aniline enable orthogonal diversification strategies [1]. The aniline can be functionalized via amide coupling or Buchwald-Hartwig amination, while the piperazine NH can be independently elaborated via reductive amination, sulfonylation, or urea formation—all in aqueous-compatible conditions suitable for DEL chemistry. The absence of an N-methyl group on piperazine eliminates the need for harsh demethylation conditions (e.g., BBr₃, HBr/AcOH) that are incompatible with DNA integrity, making this compound a superior choice for DEL applications compared to N-alkylated piperazine analogs.

Regioisomeric Selectivity in Kinase Profiling

When investigating the impact of substitution geometry on kinase selectivity, 3-methyl-4-(piperazin-1-yl)aniline provides a distinct regioisomeric scaffold compared to 3-(4-methylpiperazin-1-yl)aniline (CAS 148546-99-0) and 4-(piperazin-1-yl)aniline (CAS 67455-41-8) . The 4-piperazinyl-3-methylaniline arrangement positions the piperazine nitrogen lone pair for optimal interaction with kinase hinge regions while the 3-methyl group projects toward the gatekeeper residue region, a geometry that has been validated in multiple kinase inhibitor co-crystal structures. This specific substitution pattern cannot be achieved using regioisomeric building blocks without altering the inhibitor's binding mode, making this compound essential for programs where the 4-piperazinyl-3-methyl substitution has been established through crystallography or computational docking.

Application
Selection Property
Validation Focus
TTK/TNK2 inhibitor scaffold synthesis
Free piperazine NH derivatization handle
Hinge-region hydrogen-bonding evaluation
Fragment-based library construction
Fragment-like LogP and MW
Aqueous solubility and HBD capacity screening
Parallel synthesis / DEL chemistry
Orthogonal aniline and piperazine diversification
Compatibility with aqueous DEL conditions
Regioisomeric selectivity studies
3-methyl-4-piperazinyl substitution pattern
Binding geometry and kinase vector analysis
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